Xylenol orange
Overview
Description
Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint .
Synthesis Analysis
The synthesis of Xylenol Orange involves a mixture of Cresol Red, iminodiacetic acid, anhydrous sodium acetate, and acetic acid kept at 55°C. Aqueous 37% formaldehyde is added to this mixture. The mixture is kept at 55°C under stirring for 2.5 hours, then cooled in an ice bath and left overnight at room temperature .
Molecular Structure Analysis
The molecular formula of Xylenol Orange is C31H32N2O13S, and its molecular weight is 672.66 g/mol .
Chemical Reactions Analysis
Xylenol Orange is used as an indicator in metal titrations. It forms a complex with some metal ions like Co2+. As EDTA is added to this solution, the EDTA complexes the free Co2+. Just before the equivalence point, the free Co2+ is used up and the EDTA starts to remove cobalt ion from the indicator .
Physical And Chemical Properties Analysis
Xylenol Orange is a dark-brown powder. It has an absorbance peak at 583 nm . It is a fluorochrome acid dye with complexing and chelating properties that make it useful as an indicator in the spectrophotometric detection and assay of metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .
Scientific Research Applications
1. Structural, Vibrational, Thermal and Luminescence Properties of TGS Crystals
- Summary of Application: Xylenol Orange has been used to induce positive changes in the properties of Triglycine Sulphate (TGS) crystals. The dye inclusion pattern along preferred crystallographic planes were visible .
- Methods of Application: Large single crystals of pure and Xylenol Orange-dyed TGS were grown by solution technique . Rietveld refinement was used to confirm monoclinic phase with space group P2 1 in XRD analyses .
- Results: The thermal stability of dyed TGS crystal was increased. The grown crystals were highly transparent with the lower cut off at 230 and 228 nm for pure and dyed crystals, respectively . The characteristics luminescence properties, including hyperluminescence and additional luminescence nature in dyed crystal, were explained .
2. High-Throughput Screening of Lipoxygenase Activity
- Summary of Application: Xylenol Orange has been used in the Ferrous-Oxidized Xylenol Orange (FOX) assay for screening Lipoxygenase (LOX) activity across a wide pH range with different Polyunsaturated Fatty Acids (PUFAs) .
- Methods of Application: The concentration of perchloric acid in the Xylenol Orange reagent was adjusted to expand the linear detection range for hydroperoxides .
- Results: The modified FOX assay exhibited a fivefold expansion in the linear detection range for hydroperoxides and accommodated samples with pH values ranging from 3 to 10 . The assay could quantify various hydroperoxide species, indicating its applicability in assessing LOX substrate preferences .
3. Vital Stain to Study Calcification in Bone Development
- Summary of Application: Xylenol Orange has been used as a vital stain to study calcification in bone development, injury, and repair .
4. Photometric Reagent and Metal Indicator
- Summary of Application: Xylenol Orange tetrasodium salt is used as a photometric reagent and a metal indicator .
- Methods of Application: It is a versatile indicator for EDTA titrations in acidic range .
5. Fluorescent Histochemical Detection of Alkaline Phosphatase
- Summary of Application: Xylenol Orange has been used in the fluorescent histochemical detection of alkaline phosphatase .
6. Study of MRI Parameters on Image Quality
- Summary of Application: Xylenol Orange has been used in FBX (ferrous benzoic xylenol orange) gel preparation to study the effects of MRI (magnetic resonance imaging) parameters on image quality .
7. Screening Assay for Substrate Specificity of Para-Phenol Oxidases
- Summary of Application: Xylenol Orange has been used in the development of a screening assay for the substrate specificity of para-phenol oxidases .
- Methods of Application: The assay is based on the detection of hydrogen peroxide using the ferric-xylenol orange complex method . It was used to screen the activity of VAO and EUGO towards a set of twenty-four potential substrates .
8. Biocatalysts for Various Industrial Applications
- Summary of Application: Xylenol Orange has been used in the study of Lipoxygenases (LOXs), which catalyze dioxygenation of polyunsaturated fatty acids (PUFAs) into fatty acid hydroperoxides (FAHPs) .
- Results: LOXs have garnered interest as biocatalysts for various industrial applications . They can further transform FAHPs into a number of value-added compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHVTYKPFFVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061819 | |
Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xylenol orange | |
CAS RN |
1611-35-4 | |
Record name | Xylenol Orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylenol orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylenol orange | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylenol orange | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLENOL ORANGE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.